4-Ethoxycinnamic Acid

Tyrosinase Inhibition Melanin Biosynthesis Enzyme Kinetics

Select 4-Ethoxycinnamic Acid (4-ECA) for research requiring unambiguous tyrosinase inhibition. With an IC50 of 0.25 mM—8.4-fold more potent than parent cinnamic acid—and a >125-fold selectivity window over α-glucosidase (IC50 >5 mM), 4-ECA eliminates off-target confounding inherent to 4-methoxycinnamic acid. Its unique copper-chelating mechanism further differentiates it from non-chelating analogs like 4-chlorocinnamic acid. Ideal for melanogenesis, anti-browning, and chemoprevention studies involving quinone reductase induction.

Molecular Formula C11H12O3
Molecular Weight 192.214
CAS No. 151539-70-7; 2373-79-7; 2382-79-8
Cat. No. B2360100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxycinnamic Acid
CAS151539-70-7; 2373-79-7; 2382-79-8
Molecular FormulaC11H12O3
Molecular Weight192.214
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+
InChIKeyDZLOUWYGNATKKZ-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxycinnamic Acid CAS 2373-79-7: Scientific Identity and Procurement Baseline


4-Ethoxycinnamic acid (4-ECA, CAS 2373-79-7) is a para-alkoxy-substituted derivative of cinnamic acid with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol [1]. The compound exists predominantly in the trans configuration and is characterized by a melting point range of 195-199°C . It is soluble in organic solvents such as ethanol, ether, and chloroform, but only slightly soluble in water . As a member of the phenylpropanoid family, 4-ECA shares the core cinnamic acid scaffold with numerous analogs but differs fundamentally in the presence of the para-ethoxy substituent, which confers distinct steric bulk, electronic properties, and lipophilicity (XLogP = 2.2) [2] that critically modulate its biological target engagement and selectivity profile.

Why 4-Ethoxycinnamic Acid Cannot Be Simply Substituted with 4-Methoxy or 4-Chloro Analogs


Substitution among para-substituted cinnamic acid derivatives is scientifically unsound due to pronounced divergence in enzyme inhibition mechanisms, target selectivity, and structure-activity relationship (SAR) outcomes. The ethoxy substituent in 4-ECA confers a unique combination of steric bulk, electron-donating character, and metal-chelating capacity that distinguishes it from smaller alkoxy analogs (e.g., 4-methoxycinnamic acid) and electron-withdrawing halogenated derivatives (e.g., 4-chlorocinnamic acid) [1]. Specifically, 4-ECA can chelate the copper ion in the active site of tyrosinase—a mechanism not shared by 4-chlorocinnamic acid—while its larger alkoxy chain relative to methoxy eliminates α-glucosidase inhibitory activity entirely [2]. These mechanistic and SAR-based distinctions preclude simple interchangeability in research and industrial applications. The following quantitative evidence section establishes the precise magnitude of these differences, providing a basis for informed compound selection.

Quantitative Differentiation Evidence: 4-Ethoxycinnamic Acid vs. Closest Analogs


Tyrosinase Inhibition: Comparable Potency to 4-Chlorocinnamic Acid but with Distinct Copper-Chelating Mechanism

4-Ethoxycinnamic acid (4-ECA) demonstrates tyrosinase inhibitory potency comparable to 4-chlorocinnamic acid (4-CCA), but the two compounds operate via mechanistically distinct binding modes. Native-PAGE analysis confirms that both 4-ECA and 4-CCA produce inhibitory effects on mushroom tyrosinase [1]. However, molecular docking and copper-interaction studies reveal a critical differentiation: 4-ECA can chelate a copper ion in the tyrosinase active site, whereas 4-CCA cannot bind directly to copper and instead interacts with active site residues [1]. This mechanistic divergence has implications for inhibitor design and potential resistance profiles.

Tyrosinase Inhibition Melanin Biosynthesis Enzyme Kinetics

Tyrosinase Diphenolase Activity: 4-Ethoxycinnamic Acid (IC50 = 0.25 mM) vs. 4-Methoxycinnamic Acid (IC50 = 0.42 mM)

4-Ethoxycinnamic acid inhibits the diphenolase activity of mushroom tyrosinase with an IC50 value of 0.25 mM, demonstrating reversible mixed-type inhibition [1]. This represents approximately 1.7-fold greater inhibitory potency compared to 4-methoxycinnamic acid, which exhibits an IC50 of 0.42 mM under comparable assay conditions [2]. The enhanced potency of the ethoxy derivative may be attributed to favorable steric and electronic contributions from the extended alkyl chain that optimize active site interactions.

Tyrosinase Inhibition Diphenolase Activity IC50 Comparison

α-Glucosidase Inhibition: 4-Ethoxycinnamic Acid (IC50 >5 mM) vs. 4-Methoxycinnamic Acid (IC50 = 0.04 mM) — A 125-Fold Selectivity Differential

Structure-activity relationship (SAR) studies reveal a stark selectivity differential between 4-ethoxycinnamic acid and 4-methoxycinnamic acid with respect to α-glucosidase inhibition. Compounds bearing larger alkoxy substituents at the para position, including 4-ethoxycinnamic acid, exhibit minimal α-glucosidase inhibitory activity with IC50 values exceeding 5 mM [1]. In contrast, 4-methoxy-trans-cinnamic acid demonstrates potent inhibition with an IC50 of 0.04 ± 0.01 mM [1]. This represents at least a 125-fold difference in potency, indicating that the ethoxy substituent effectively ablates α-glucosidase targeting while preserving other biological activities.

α-Glucosidase Inhibition SAR Antidiabetic Screening

Quinone Reductase Induction: Unique Phase 2 Detoxification Enzyme Induction Not Reported for 4-Methoxy or 4-Chloro Analogs

4-Ethoxycinnamic acid has been identified as a quinone reductase (QR) inducing constituent from soy flour ethanol extract in a cellular bioassay-directed fractionation study [1]. QR is a phase 2 detoxification enzyme that plays a crucial role in cellular protection against oxidative stress and carcinogenesis. While the study identified 4-ECA among several active phenolic constituents, the most potent inducer in the fraction was ferulic acid ethyl ester (FAEE), which doubled QR specific activity at 3.2 μM [1]. Importantly, comparative QR induction data for closely related analogs (4-methoxycinnamic acid, 4-chlorocinnamic acid) are not available in the literature, positioning 4-ECA as a characterized QR inducer within the cinnamic acid class where analog activity remains unverified.

Quinone Reductase Phase 2 Detoxification Chemoprevention

Tyrosinase Inhibition Relative to Parent Cinnamic Acid: 8.4-Fold Potency Enhancement with 4-Ethoxy Substitution

The addition of a para-ethoxy substituent to the cinnamic acid scaffold produces an 8.4-fold enhancement in tyrosinase inhibitory potency. Parent cinnamic acid exhibits an IC50 of 2.10 mM against mushroom tyrosinase diphenolase activity [1], whereas 4-ethoxycinnamic acid achieves an IC50 of 0.25 mM [2]. This substantial potency gain underscores the critical contribution of the para-alkoxy substituent to target engagement and validates the ethoxy group as an effective potency-enhancing modification for tyrosinase-directed applications.

Tyrosinase Inhibition SAR Lead Optimization

Lipophilicity Profile: XLogP = 2.2 for 4-Ethoxycinnamic Acid vs. 4-Methoxycinnamic Acid (Estimated Lower LogP)

The ethoxy substituent in 4-ECA confers an XLogP3 value of 2.2, as computed by PubChem [1]. This lipophilicity value positions 4-ECA as moderately lipophilic, which influences membrane permeability and organic solvent solubility. The extended ethyl chain of the ethoxy group increases lipophilicity relative to 4-methoxycinnamic acid, which bears a smaller methoxy substituent and consequently exhibits lower logP values (though precise comparative experimental logP data are not collocated in a single study). The ethoxy group also enhances solubility in organic solvents such as ethanol, ether, and chloroform , facilitating formulation in non-aqueous systems and organic reaction media.

Lipophilicity ADME Formulation

Validated Application Scenarios for 4-Ethoxycinnamic Acid Based on Quantitative Differentiation Evidence


Cosmetic Skin-Lightening Formulation Development Requiring Potent Tyrosinase Inhibition

4-Ethoxycinnamic acid is indicated for cosmetic formulation research targeting melanogenesis inhibition, supported by its IC50 of 0.25 mM against mushroom tyrosinase diphenolase activity—representing an 8.4-fold potency enhancement over parent cinnamic acid (IC50 = 2.10 mM) and a 1.68-fold advantage over 4-methoxycinnamic acid (IC50 = 0.42 mM) [1][2]. The compound's copper-chelating mechanism, confirmed by molecular docking studies, distinguishes it from non-chelating analogs such as 4-chlorocinnamic acid [3]. These properties make 4-ECA a scientifically justified candidate for skin-lightening research where tyrosinase inhibition is the primary mechanism of interest.

Food Industry Anti-Browning Agent Research with Validated Enzymatic Target Engagement

For research into enzymatic browning prevention in fruits, vegetables, and processed foods, 4-ethoxycinnamic acid offers quantifiable tyrosinase inhibition (IC50 = 0.25 mM) with reversible mixed-type kinetics [1]. The compound's established activity against mushroom tyrosinase—a model system relevant to food browning—provides a data-driven foundation for anti-browning formulation studies. Its selectivity profile, characterized by negligible α-glucosidase inhibition (IC50 >5 mM), minimizes off-target enzymatic effects that could confound food matrix studies [4].

Selective Tool Compound for Melanogenesis Research Requiring Tyrosinase-α-Glucosidase Discrimination

4-Ethoxycinnamic acid serves as a selective tool compound for researchers investigating melanogenesis pathways where discrimination between tyrosinase and α-glucosidase inhibition is critical. The compound exhibits potent tyrosinase inhibition (IC50 = 0.25 mM) while demonstrating negligible α-glucosidase activity (IC50 >5 mM)—a >125-fold selectivity differential relative to 4-methoxycinnamic acid, which potently inhibits both enzymes [1][4]. This selectivity profile enables researchers to attribute observed phenotypic effects specifically to tyrosinase inhibition without confounding contributions from α-glucosidase modulation.

Phase 2 Detoxification Enzyme Induction Studies in Chemoprevention Research

4-Ethoxycinnamic acid is validated for inclusion in chemoprevention research programs investigating phase 2 detoxification enzyme induction. The compound was identified as a quinone reductase (QR) inducing constituent in a bioassay-directed fractionation study of soy flour ethanol extract [5]. While ferulic acid ethyl ester (FAEE) demonstrated the highest potency in the same fraction (doubling QR at 3.2 μM), 4-ECA's verified QR induction activity distinguishes it from uncharacterized analogs such as 4-methoxycinnamic acid and 4-chlorocinnamic acid, for which QR induction data are not available [5].

Technical Documentation Hub

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29 linked technical documents
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